Isosclareol Diacetate
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Overview
Description
Isosclareol Diacetate is a chemical compound with the molecular formula C24H40O4 and a molecular weight of 392.57. It is a derivative of sclareol, a labdane-type diterpene, and is known for its applications in various fields, including pharmaceuticals and fragrance industries .
Preparation Methods
Isosclareol Diacetate can be synthesized through several methods. One common synthetic route involves the use of dichloro bis(acetonitrile) palladium (II) in tetrahydrofuran at 25°C for 4 hours . Another method involves the isomerization of sclareol diacetate induced by the PdCl2•(MeCN)2 complex, followed by oxidative ozonolysis or scission with KMnO4 . These methods yield high purity and efficiency, making them suitable for industrial production.
Chemical Reactions Analysis
Isosclareol Diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like KMnO4, leading to the formation of acetoxy ketone derivatives.
Reduction: Reduction reactions can be performed to convert it into different alcohol derivatives.
Substitution: It can undergo substitution reactions where acetoxy groups are replaced by other functional groups.
Common reagents used in these reactions include palladium complexes, KMnO4, and various organic solvents like tetrahydrofuran . The major products formed from these reactions are typically derivatives of the original compound, such as acetoxy ketones and alcohols.
Scientific Research Applications
Isosclareol Diacetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Isosclareol Diacetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the methylerythritol-phosphate (MEP) pathway, which is crucial for the biosynthesis of diterpenes . This pathway involves the conversion of isopentenyl diphosphate (IPP) to sclareol, which is then acetylated to form this compound .
Comparison with Similar Compounds
Isosclareol Diacetate can be compared with other similar compounds such as:
Sclareol: The parent compound from which this compound is derived.
Linalyl Acetate: Another compound produced through the MEP pathway, used in the fragrance industry.
Ambroxide: A derivative of sclareol, widely used in perfumes for its ambergris-like scent.
Properties
Molecular Formula |
C15H22O5 |
---|---|
Molecular Weight |
282.33 g/mol |
IUPAC Name |
(3S,6R)-5,6-dimethoxy-2-methyl-4-phenylmethoxyoxan-3-ol |
InChI |
InChI=1S/C15H22O5/c1-10-12(16)13(14(17-2)15(18-3)20-10)19-9-11-7-5-4-6-8-11/h4-8,10,12-16H,9H2,1-3H3/t10?,12-,13?,14?,15+/m0/s1 |
InChI Key |
DNQLPGZLKBRKSP-ZZPPHSGWSA-N |
Isomeric SMILES |
CC1[C@@H](C(C([C@@H](O1)OC)OC)OCC2=CC=CC=C2)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC)OC)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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